3-(Quinazolin-4-ylthio)propanal
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Overview
Description
3-(Quinazolin-4-ylthio)propanal is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinazolin-4-ylthio)propanal typically involves the reaction of quinazoline derivatives with appropriate thiol and aldehyde compounds. One common method includes the reaction of 4-chloroquinazoline with thiourea to form 4-thioquinazoline, which is then reacted with propanal under specific conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Quinazolin-4-ylthio)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline ring .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research has indicated its potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-(Quinazolin-4-ylthio)propanal involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By binding to these enzymes, the compound can disrupt the signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(Quinazolin-4-ylthio)butanal
- 2-(Quinazolin-4-ylthio)ethanol
- 6-(Quinazolin-4-ylthio)hexanal
Uniqueness
3-(Quinazolin-4-ylthio)propanal is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can result in unique biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C11H10N2OS |
---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
3-quinazolin-4-ylsulfanylpropanal |
InChI |
InChI=1S/C11H10N2OS/c14-6-3-7-15-11-9-4-1-2-5-10(9)12-8-13-11/h1-2,4-6,8H,3,7H2 |
InChI Key |
RSIBOIZNRVUOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCCC=O |
Origin of Product |
United States |
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